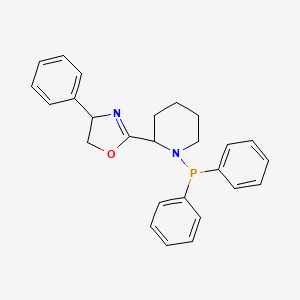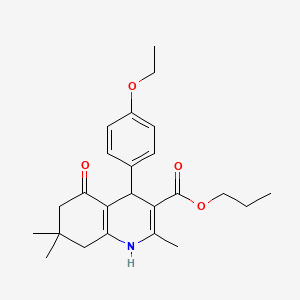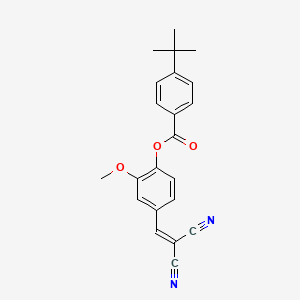![molecular formula C31H32N6O4S B12503587 2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物3-{2-[5-({2-[4-(3-ヒドロキシプロピル)ピペラジン-1-イル]-2-オキソエチル}スルファニル)-4-フェニル-1,2,4-トリアゾール-3-イル]エチル}-3-アザトリシクロ[7.3.1.0?,(1)(3)]トリデカ-1(13),5,7,9,11-ペンタエン-2,4-ジオン は、ピペラジン環、トリアゾール環、および三環構造を含む、複数の官能基を特徴とする複雑な有機分子です。
準備方法
合成経路および反応条件
この化合物の合成には、ピペラジンとトリアゾールの中間体の調製から始まる、複数のステップが含まれます。ピペラジン誘導体は、3-ヒドロキシプロピルアミンとピペラジンを制御された条件下で反応させることによって合成できます。トリアゾール環は、一般的に、フェニルヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって形成されます。
最後のステップは、ピペラジンとトリアゾールの中間体を三環コアにカップリングすることです。これは、一連の求核置換反応と縮合反応によって達成できます。これは、高い収率と純度を確保するために、多くの場合、触媒と特定の反応条件を使用する必要があります。
工業生産方法
この化合物の工業生産は、効率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、および自動化の使用によるプロセスの合理化が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ピペラジン環のヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾール誘導体を形成することができます。
置換: トリアゾール環のフェニル基は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用できます。
置換: 求電子置換反応は、臭素 (Br₂) や硝酸 (HNO₃) などの試薬によって促進できます。
主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: ジヒドロトリアゾール誘導体の生成。
置換: 置換フェニル誘導体の生成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路と相互作用を研究するためのプローブとして。
医学: 独自の構造と官能基のため、治療薬としての可能性があります。
産業: 新素材や化学プロセスの開発における応用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Applications in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、生物学的標的との特定の相互作用に依存します。ピペラジン環は、神経伝達物質受容体と相互作用することが知られていますが、トリアゾール環は、さまざまな酵素やタンパク質に結合できます。三環構造は、追加の結合親和性と特異性を提供する可能性があります。
類似の化合物との比較
類似の化合物
3-(ピペラジン-1-イル)-1,2-ベンゾチアゾール: 抗菌活性で知られています.
4- {4- [2- (4- (2-置換キノキサリン-3-イル)ピペラジン-1-イル)エチル]フェニル}チアゾール: 抗精神病作用の調査が行われています.
独自性
3-{2-[5-({2-[4-(3-ヒドロキシプロピル)ピペラジン-1-イル]-2-オキソエチル}スルファニル)-4-フェニル-1,2,4-トリアゾール-3-イル]エチル}-3-アザトリシクロ[7.3.1.0?,(1)(3)]トリデカ-1(13),5,7,9,11-ペンタエン-2,4-ジオン の独自性は、複数の官能基と三環コアの組み合わせにあります。これは、単純なアナログにはない独自の生物学的活性と化学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Investigated for antipsychotic properties.
Uniqueness
The uniqueness of 3-{2-[5-({2-[4-(3-HYDROXYPROPYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-1,2,4-TRIAZOL-3-YL]ETHYL}-3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE lies in its combination of multiple functional groups and a tricyclic core, which may confer unique biological activities and chemical properties not found in simpler analogs.
特性
分子式 |
C31H32N6O4S |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
2-[2-[5-[2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C31H32N6O4S/c38-20-6-14-34-16-18-35(19-17-34)27(39)21-42-31-33-32-26(37(31)23-9-2-1-3-10-23)13-15-36-29(40)24-11-4-7-22-8-5-12-25(28(22)24)30(36)41/h1-5,7-12,38H,6,13-21H2 |
InChIキー |
UZZXWBOPQPSZCC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12503521.png)

![6-Bromo-3-(2-fluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12503534.png)
![3,6,8-Trichloroimidazo[1,2-a]pyrazine](/img/structure/B12503536.png)
![N-[4-(dimethylamino)phenyl]-2-[(3-ethyl-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12503545.png)
![Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503548.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B12503560.png)

![Ethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503588.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503593.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
